1-(3-Bromopyridin-2-yl)-4-methylpiperazine
CAS No.: 87394-59-0
Cat. No.: VC8145217
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87394-59-0 |
|---|---|
| Molecular Formula | C10H14BrN3 |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-(3-bromopyridin-2-yl)-4-methylpiperazine |
| Standard InChI | InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 |
| Standard InChI Key | UQIOJCBARSSJKK-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=CC=N2)Br |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(3-Bromopyridin-2-yl)-4-methylpiperazine consists of a pyridine ring fused to a piperazine moiety. The bromine atom occupies the 3-position on the pyridine ring, while the 4-methylpiperazine group is attached to the 2-position. This configuration is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions. The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 87394-59-0 |
| Molecular Formula | |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-(3-bromopyridin-2-yl)-4-methylpiperazine |
| Topological Polar Surface Area | 24.7 Ų |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine typically involves nucleophilic aromatic substitution (SNAr) between 3-bromo-2-chloropyridine and 4-methylpiperazine under basic conditions. This method leverages the electron-withdrawing effect of the bromine atom to activate the pyridine ring for substitution at the 2-position. Alternative approaches include Ullmann coupling or Buchwald-Hartwig amination, though these are less commonly reported for bromopyridine derivatives.
Optimization Challenges
Key challenges in synthesis include minimizing the formation of regioisomers (e.g., 1-(6-bromopyridin-2-yl)-4-methylpiperazine) and byproducts from competing reactions. Purification often requires column chromatography or recrystallization from polar aprotic solvents such as dimethylformamide (DMF) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in dichloromethane, chloroform, and DMF. Stability studies suggest decomposition under prolonged exposure to light or moisture, necessitating storage in amber vials at −20°C.
Spectroscopic Data
-
NMR (): Peaks at δ 2.3–2.5 ppm (methyl group), 2.8–3.1 ppm (piperazine protons), and 7.4–8.2 ppm (pyridine protons).
-
Mass Spectrometry: A molecular ion peak at m/z 256.04 ([M+H]+) and fragment ions at m/z 177 (loss of Br) and 99 (piperazine ring) .
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, BRAF) could elucidate therapeutic targets. Molecular docking studies using the compound’s 3D structure (PubChem CID 12203911) may predict binding modes .
Structural Modifications
Introducing electron-donating groups (e.g., methoxy) at the pyridine 4-position or replacing bromine with fluorine could optimize pharmacokinetic properties. Such derivatives are under investigation in related piperazine scaffolds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume